molecular formula C32H64O2 B1200497 Dotriacontanoic acid CAS No. 3625-52-3

Dotriacontanoic acid

Cat. No. B1200497
CAS RN: 3625-52-3
M. Wt: 480.8 g/mol
InChI Key: ICAIHSUWWZJGHD-UHFFFAOYSA-N
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Description

Dotriacontanoic acid, also known as Lacceroic acid, is a saturated fatty acid . It can be derived by saponification of lacceryl lacceroate or by oxidation of 1-Dotriacontanol (lacceryl) and purification of the product . It can also be isolated from stick lac wax .


Synthesis Analysis

The synthesis of this compound has been reported in a study where it was found in the seeds of Butea monosperma . The fatty acid results revealed significant differences between MP1-vs-MT1 (in Arachidic acid, Palmitoleic acid, Heptadecenoic acid, Nonadecenoic acid, this compound Tricosanoic Lignoceric acid, Myristic acid and Behenic acid) in, MP2-vs-MT2 in the fatty acids of (in Arachidic acid, Linolenic acid, Eicosadienoic acid, Dotriacontanoic .


Molecular Structure Analysis

The molecular formula of this compound is C32H64O2 . Its molecular weight is 480.8494 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 480.8494 . Its fusion (melting) point is 361.2 K . The density of this compound is 0.8830 (rough estimate), and its boiling point is 499.61°C (rough estimate) .

Scientific Research Applications

  • Solidification Point Curves of Binary Acid Mixtures

    Dotriacontanoic acid was synthesized and used to prepare solidification-point curves of binary acids. These curves are useful in identifying and estimating saturated fatty acids in oils and potentially in determining long-chain acids in waxes (Schuette, Roth, & Christenson, 1945).

  • Antibacterial Activity in Indigofera Heterantha Wall Seeds

    this compound was isolated from the seeds of Indigofera heterantha Wall, indicating its potential for antibacterial applications (Rahman et al., 2014).

  • Insect Antifeedant Principles from Vernonia Cinerea

    This study found that this compound, isolated from Vernonia cinerea, shows significant antifeedant activity against certain insects, suggesting its potential use in pest control (Tandon et al., 1998).

  • Chemical Constituents in Roots of Jasminum Sambac

    The study isolated this compound from the roots of Jasminum sambac, revealing its presence in this plant for the first time (Zhang et al., 2004).

  • Microporous Membrane Formation for Thermal Energy Storage

    this compound was used in the synthesis of microporous polypropylene films, indicating its potential application in thermal energy storage systems (Mcguire, Lloyd, & Lim, 1993).

  • Alpha-Amylase Inhibitory Activity

    Extracts from Phyllanthus amarus, including this compound, were found to inhibit alpha-amylase, an enzyme relevant in diabetes treatment (Ali, Houghton, & Soumyanath, 2006).

Safety and Hazards

According to the Safety Data Sheet, Dotriacontanoic acid does not pose any significant hazards . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .

properties

IUPAC Name

dotriacontanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H64O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32(33)34/h2-31H2,1H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAIHSUWWZJGHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H64O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189791
Record name Dotriacontanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3625-52-3
Record name Dotriacontanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3625-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dotriacontanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003625523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dotriacontanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30189791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LACCEROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB0234915O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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